molecular formula C7H8ClN3S B13709723 3-Amino-5-(3-thienyl)pyrazole Hydrochloride

3-Amino-5-(3-thienyl)pyrazole Hydrochloride

Cat. No.: B13709723
M. Wt: 201.68 g/mol
InChI Key: DSSPONMNJFPVPY-UHFFFAOYSA-N
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Description

3-Amino-5-(3-thienyl)pyrazole Hydrochloride is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position and a thienyl group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3-thienyl)pyrazole Hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of thienyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent conversion to the hydrochloride salt. The reaction conditions often involve heating under reflux in the presence of a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(3-thienyl)pyrazole Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-(3-thienyl)pyrazole Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-thienyl)pyrazole Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-(3-thienyl)pyrazole Hydrochloride is unique due to the specific positioning of the thienyl group, which can influence its reactivity and biological activity. The presence of both an amino group and a thienyl group provides a versatile scaffold for further chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C7H8ClN3S

Molecular Weight

201.68 g/mol

IUPAC Name

5-thiophen-3-yl-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C7H7N3S.ClH/c8-7-3-6(9-10-7)5-1-2-11-4-5;/h1-4H,(H3,8,9,10);1H

InChI Key

DSSPONMNJFPVPY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC(=NN2)N.Cl

Origin of Product

United States

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